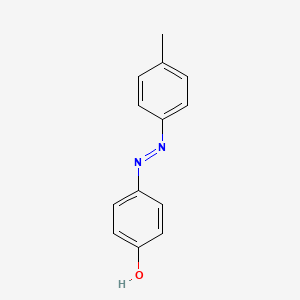

4-(4-Methylphenylazo)phenol

Cat. No. B1634892

Key on ui cas rn:

2497-33-8

M. Wt: 212.25 g/mol

InChI Key: PLPWYNVDCPPLMM-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07501210B2

Procedure details

A 2 l three-neck flask equipped with a mechanical stirrer was charged with 42.4 g (0.2 mol) of 4-hydroxy-4′-methylazobenzene synthesized in the same manner as in the Example, 448 g (2 mol) of 1,6-dibromohexane and 212 g (1.5 mol) of potassium carbonate anhydride. To the mixture was added 800 ml of acetone and the resulting mixture was suspended by stirring. The reaction system was heated until acetone was refluxed to react hydroxybenzene with bromoalkane. After the reaction was continued for 20 hours, insoluble salts were separated by filtration and removed. The system was concentrated to a volume of about ⅓ by using a rotary evaporator. When the system was cooled in a freezing chamber, 4-(6-bromohexyloxy)-4′-methylazobenzene was produced as a crystal. After the generated product was subjected to filtration, it was washed with a small amount of cool acetone, cool ether and n-hexane in this order and then dried under reduced pressure to obtain 38.1 g of crude 4-(6-bromohexyloxy)-4′-methylazobenzene (yield: 50.8%). The resulting product was recrystallized from ethanol to obtain 32 g (yield: 42%) of 4-(6-bromohexyloxy)-4′-methylazobenzene. It was found from an analysis using high performance liquid chromatography that the purity of the product was 98.6% or more.

[Compound]

Name

potassium carbonate anhydride

Quantity

212 g

Type

reactant

Reaction Step Three

[Compound]

Name

bromoalkane

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

[OH:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]=[N:9][C:10]2[CH:15]=[CH:14][C:13]([CH3:16])=[CH:12][CH:11]=2)=[CH:4][CH:3]=1.[Br:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23]Br.OC1C=CC=CC=1>CC(C)=O>[Br:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][O:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]=[N:9][C:10]2[CH:15]=[CH:14][C:13]([CH3:16])=[CH:12][CH:11]=2)=[CH:6][CH:7]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

42.4 g

|

|

Type

|

reactant

|

|

Smiles

|

OC1=CC=C(C=C1)N=NC1=CC=C(C=C1)C

|

Step Two

|

Name

|

|

|

Quantity

|

448 g

|

|

Type

|

reactant

|

|

Smiles

|

BrCCCCCCBr

|

Step Three

[Compound]

|

Name

|

potassium carbonate anhydride

|

|

Quantity

|

212 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OC1=CC=CC=C1

|

[Compound]

|

Name

|

bromoalkane

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)C

|

Step Six

|

Name

|

|

|

Quantity

|

800 mL

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)C

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

by stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 2 l three-neck flask equipped with a mechanical stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was refluxed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

insoluble salts were separated by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

removed

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The system was concentrated to a volume of about ⅓

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a rotary evaporator

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

When the system was cooled in a freezing chamber

|

Outcomes

Product

Details

Reaction Time |

20 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrCCCCCCOC1=CC=C(C=C1)N=NC1=CC=C(C=C1)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |